sodium;1-hydroxyethanesulfonate

Description

Nomenclature and Definitional Framework in Academic Literature

In academic and chemical literature, sodium;1-hydroxyethanesulfonate is recognized by a variety of names, which reflects its chemical nature as the adduct of acetaldehyde (B116499) and sodium bisulfite. The systematic name according to IUPAC nomenclature is sodium 1-hydroxyethanesulfonate. chemspider.com It is crucial to distinguish this compound from its more commercially prominent isomer, sodium 2-hydroxyethanesulfonate (B1228491).

The definitional framework places it as the sodium salt of 1-hydroxyethanesulfonic acid. It is formed by the nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon of acetaldehyde. This reaction is reversible and equilibrium-dependent.

Below is a table of key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | Sodium 1-hydroxyethanesulfonate chemspider.com |

| Synonyms | Acetaldehyde sodium bisulfite, Sodium hydroxyethylsulfonate, Natrium-1-hydroxyethansulfonat chemspider.com |

| Molecular Formula | C₂H₅NaO₄S chemspider.com |

| Molecular Weight | 148.108 g/mol chemspider.com |

| CAS Number | 765-38-8 (for acetaldehyde sodium bisulfite) |

Historical Context of Early Chemical Investigations

The history of this compound is intrinsically linked to the broader study of bisulfite addition compounds with aldehydes and ketones, a reaction known since the 19th century. This reaction was historically significant as a method for the purification and characterization of aldehydes. Because the reaction is reversible, the aldehyde can be regenerated by treating the adduct with either acid or base, allowing it to be separated from other non-carbonyl compounds.

While its isomer, isethionic acid (2-hydroxyethanesulfonic acid), was discovered in 1833 by Heinrich Gustav Magnus through the reaction of ethanol (B145695) and sulfur trioxide, the investigation of 1-hydroxyethanesulfonate was driven by its role as a transient and reversible chemical species. wikipedia.org Early research focused on the equilibrium and kinetics of its formation and dissociation, which provided fundamental insights into nucleophilic addition mechanisms at the carbonyl group.

Chemical Isomerism and Distinctions within the Hydroxyethanesulfonate Family in Research

The hydroxyethanesulfonate family is primarily defined by two constitutional isomers: 1-hydroxyethanesulfonate and 2-hydroxyethanesulfonate. The distinction between these isomers is fundamental to understanding their chemistry and applications.

Sodium 1-hydroxyethanesulfonate: The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups are attached to the same carbon atom (the alpha-carbon). As noted, this compound is typically formed in situ by the reaction of acetaldehyde with sodium bisulfite. It is less stable and its existence is often transient in aqueous solutions, subject to equilibrium.

Sodium 2-hydroxyethanesulfonate (Sodium Isethionate): The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups are on adjacent carbon atoms. This isomer is a stable, non-hygroscopic solid produced industrially on a large scale. wikipedia.orgatamankimya.com The common synthesis route involves the reaction of ethylene (B1197577) oxide with sodium bisulfite. wikipedia.org This process yields a stable C-S bond and a primary alcohol group, making it a valuable and widely used compound. wikipedia.org

The research focus for these two isomers differs significantly. Investigations into sodium 1-hydroxyethanesulfonate are often related to organic synthesis, purification techniques, and the chemistry of sulfur dioxide in environmental or food systems. In contrast, research on sodium 2-hydroxyethanesulfonate (sodium isethionate) is extensive in the fields of surfactant science, materials science, and biochemistry, where it is valued for its mildness, stability, and surface-active properties. atamankimya.comatamanchemicals.com

The following table provides a comparative overview of these two key isomers.

| Feature | Sodium 1-hydroxyethanesulfonate | Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) |

| Structure | Hydroxyl and sulfonate groups on the same carbon | Hydroxyl and sulfonate groups on adjacent carbons |

| IUPAC Name | sodium 1-hydroxyethanesulfonate chemspider.com | sodium 2-hydroxyethanesulfonate wikipedia.orgnih.gov |

| Common Synthesis | Reaction of acetaldehyde and sodium bisulfite chemspider.com | Reaction of ethylene oxide and sodium bisulfite wikipedia.org |

| Stability | Less stable; exists in equilibrium in solution | Highly stable solid wikipedia.orgmolbase.com |

| Primary Research Focus | Aldehyde purification, reversible adduct formation, organic reaction mechanisms | Surfactant in personal care products, biological buffers (e.g., HEPES), industrial applications wikipedia.orgatamankimya.comsolubilityofthings.com |

| Physical State | Typically handled as an aqueous solution or adduct | White, crystalline powder atamankimya.comnih.gov |

| Melting Point | Not well-defined due to dissociation | 191-194 °C wikipedia.orgchemnet.com |

Structure

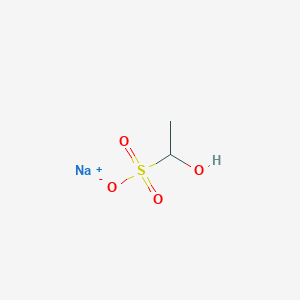

2D Structure

Properties

IUPAC Name |

sodium;1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDZQGXAHZVGPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies of Sodium;1 Hydroxyethanesulfonate

Formation Pathways via Bisulfite Addition Reactions

The primary route to sodium;1-hydroxyethanesulfonate is through the nucleophilic addition of a bisulfite ion to the carbonyl carbon of acetaldehyde (B116499). This reaction is reversible and forms a stable, non-volatile adduct. europa.eu The formation is a classic example of a bisulfite addition reaction, which is useful for the purification and separation of aldehydes. nih.gov

CH₃CHO + NaHSO₃ ⇌ CH₃CH(OH)SO₃Na

This reaction is crucial in various contexts, from analytical procedures for trapping volatile acetaldehyde to its influence in atmospheric chemistry. europa.euresearchgate.net

Kinetics and Equilibrium Considerations in Adduct Formation

The reaction between acetaldehyde and bisulfite to form the 1-hydroxyethanesulfonate adduct is characterized by specific kinetic and thermodynamic parameters. The mechanism involves a two-stage process: a nucleophilic attack by the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of acetaldehyde, which forms a tetrahedral intermediate, followed by a rapid proton transfer to yield the final adduct. europa.eu

The rate-determining steps for adduct formation, particularly at low pH (between 1 and 3), are the addition of both bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions to the carbonyl carbon. nih.gov The sulfite ion is a significantly more potent nucleophile than the bisulfite ion, with rate constants for sulfite addition being four to five orders of magnitude higher. nih.gov

The stability of the adduct is a key consideration. The equilibrium constant (K₁) for the formation of the acetaldehyde-bisulfite adduct has been determined spectrophotometrically.

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (K₁) | (6.90 ± 0.54) x 10⁵ M⁻¹ | 25 °C, µ = 0.2 M | rsc.org |

| Acid Dissociation Constant (pKa₃) of CH₃CH(OH)SO₃⁻ | 11.46 | 25 °C, µ = 0 M | rsc.org |

Table 1: Thermodynamic constants for acetaldehyde-bisulfite adduct formation.

This high stability constant underscores the favorable thermodynamics of the adduct formation, making it an effective way to sequester acetaldehyde from a mixture. europa.eu

Influence of Stoichiometry and Reaction Conditions on Synthesis

The pH of the reaction medium is another crucial factor. A pH range of 6.5–7.0 is often maintained to prevent the decomposition of the bisulfite. The reaction is exothermic, with a heat of reaction (ΔH) of -58 kJ/mol. Therefore, temperature control is important; temperatures exceeding 35°C can promote the decomposition of the adduct. For optimal crystallinity and particle size, controlled cooling to between 10–15°C is recommended.

| Reaction Parameter | Optimal Condition | Significance | Reference |

| Stoichiometry | 20-30% molar excess of sodium bisulfite | Drives the reaction to completion | |

| pH | 6.5–7.0 | Prevents bisulfite decomposition | |

| Temperature | 10–15°C | Improves crystallinity and prevents adduct decomposition |

Table 2: Optimized reaction parameters for the synthesis of this compound.

Role as a Synthetic Precursor in Complex Molecule Synthesis

Beyond its formation and stability, this compound serves as a valuable precursor in the synthesis of more complex molecules, particularly in the realm of enantiospecific radiosynthesis.

Enantiospecific Radiosynthesis of Organic Acids

A notable application of this compound is in the chemical synthesis of radiolabeled chiral organic acids, such as lactic acid. This is particularly significant for producing tracers for positron emission tomography (PET) studies. researchgate.net

The synthesis of enantiomerically pure radiolabeled compounds often requires strategic stereochemical control. In the synthesis of [1-¹¹C]-labeled D- and L-lactic acid, this compound is used as the starting material to introduce the ¹¹C isotope. researchgate.net The initial reaction with [¹¹C]cyanide produces a racemic intermediate, dl-(R,S)-[1-¹¹C]-2-hydroxypropanenitrile. researchgate.net

Subsequent hydrolysis yields racemic dl-(R,S)-[1-¹¹C]lactic acid. researchgate.net The crucial step for stereochemical control is the separation of the enantiomers. This is achieved through preparative high-performance liquid chromatography (HPLC) using a chiral selector, which allows for the isolation of the individual D- and L-enantiomers. researchgate.net While the initial synthesis from the achiral precursor is not stereoselective, the downstream purification method provides the necessary enantiomeric purity.

In a related context, chiral sulfonate-based ionic liquids have been synthesized from amino alcohols and achiral sodium hydroxymethanesulfonate, demonstrating a strategy to introduce chirality by reacting a chiral molecule with a sulfonate precursor. nih.gov

This compound is an effective precursor for isotopic labeling, specifically for introducing a carbon-11 (B1219553) isotope. The synthesis of [1-¹¹C]lactic acid for PET diagnostics exemplifies this strategy. researchgate.net

The process begins with the reaction of this compound with [¹¹C]hydrogen cyanide (trapped as [¹¹C]potassium cyanide). This reaction forms the intermediate dl-(R,S)-[1- ¹¹C]-2-hydroxypropanenitrile. researchgate.net This step effectively incorporates the carbon-11 label into the molecule. The subsequent rapid acid hydrolysis of the nitrile furnishes the desired dl-(R,S)-[1-¹¹C]lactic acid. researchgate.net This method provides a purely chemical route for the automated, no-carrier-added synthesis of the radiolabeled lactic acid enantiomers. researchgate.net

Intermediacy in Other Chemical Transformations

This compound, also known as the acetaldehyde-bisulfite adduct, is a key intermediate in several chemical transformations, most notably in the purification of aldehydes and in specific synthetic pathways. quora.comwikipedia.org Its formation is a classic example of a nucleophilic addition to a carbonyl group, where the bisulfite ion acts as the nucleophile. quora.comdoubtnut.com

The primary formation of this compound occurs through the reaction of acetaldehyde with sodium bisulfite (NaHSO₃). doubtnut.com In this reaction, the sulfur atom of the bisulfite ion, which is more nucleophilic than the oxygen atoms, attacks the electrophilic carbonyl carbon of acetaldehyde. quora.comdoubtnut.com This is followed by a proton transfer to the oxygen atom of the original carbonyl group, resulting in the formation of the α-hydroxysulfonate structure of this compound. doubtnut.comsciencemadness.org

This reaction is reversible and the adduct, being a solid, can be separated from the reaction mixture. wikipedia.org The original aldehyde, acetaldehyde, can then be regenerated by treating the adduct with either a dilute mineral acid or a base. quora.comwikipedia.org This reversibility is a cornerstone of its utility in the purification of aldehydes from non-carbonyl-containing impurities. wikipedia.org

The stability and reactivity of aldehyde-bisulfite adducts like this compound are subjects of ongoing study. acs.org While the primary application of its intermediate nature lies in purification, the presence of a hydroxyl group on the carbon alpha to the sulfonate group suggests potential for further chemical transformations. sciencemadness.org The electron-withdrawing nature of the sulfonate group influences the reactivity of this hydroxyl group. sciencemadness.org Transformations of this hydroxyl group have been reported, indicating that the adduct can serve as a precursor in more complex synthetic routes. sciencemadness.org For instance, the hydroxyl group could potentially be targeted for elimination or substitution reactions under specific conditions, leading to the formation of new functionalized sulfonated compounds. sciencemadness.org

The table below details the reactants and products involved in the formation of the this compound intermediate.

| Reactant/Product | Role in Transformation |

| Acetaldehyde | Starting carbonyl compound |

| Sodium Bisulfite | Nucleophilic reagent |

| This compound | Intermediate adduct |

This intermediacy is a fundamental concept in organic synthesis, demonstrating the temporary formation of a stable, isolable compound to facilitate purification or further reaction.

Chemical Reactivity and Transformation Dynamics of Sodium;1 Hydroxyethanesulfonate

Studies on Adduct Dissociation and Regeneration Pathways

The formation of sodium;1-hydroxyethanesulfonate is a reversible nucleophilic addition reaction. The equilibrium between acetaldehyde (B116499) and S(IV) species (bisulfite, HSO₃⁻, and sulfite (B76179), SO₃²⁻) dictates the adduct's stability. caltech.edu The primary pathway for formation involves the reaction of acetaldehyde with the sulfite ion (SO₃²⁻), which is a much more effective nucleophile than the bisulfite ion (HSO₃⁻). caltech.edunih.gov The forward reaction rate constant for the sulfite pathway is approximately five orders of magnitude faster than for the bisulfite pathway. nih.gov

The dissociation of the adduct regenerates the starting carbonyl compound and the sulfur(IV) species. The kinetics of this process are crucial for understanding the role of such adducts as reservoirs for both aldehydes and sulfur dioxide. caltech.edu Studies following the reaction between acetaldehyde and sulfite using voltammetry show that the reaction is rapid, with equilibrium being substantially reached within 30 minutes. researchgate.net The stability of the adduct is pH-dependent, with hydroxymethanesulfonate (HMS), a similar adduct, being noted as very stable at low pH (pH < 6). researchgate.net At these lower pH values, the adduct is resistant to oxidation by common oxidants like hydrogen peroxide and ozone. researchgate.net However, it can be oxidized by hydroxyl radicals. researchgate.net

The thermodynamic stability of α-hydroxyalkanesulfonates, including this compound, has been quantified through stability and acid dissociation constants. These values are influenced by the electronic properties of the substituent on the aldehyde. huji.ac.ilosti.gov

Table 1: Stability and Dissociation Constants for Selected α-Hydroxyalkanesulfonates at 25°C

| Aldehyde Precursor | Adduct (RCH(OH)SO₃⁻) | Stability Constant (K₁) M⁻¹ | Acid Dissociation Constant (pKa₃) |

|---|---|---|---|

| Acetaldehyde | CH₃CH(OH)SO₃⁻ | (6.90 ± 0.54) × 10⁵ | 11.46 |

| Formaldehyde (B43269) | HCH(OH)SO₃⁻ | - | 11.28 |

| Hydroxyacetaldehyde | HOCH₂CH(OH)SO₃⁻ | (2.0 ± 0.5) × 10⁶ | 10.30 |

| Benzaldehyde | C₆H₅CH(OH)SO₃⁻ | - | 10.33 |

| Chloral | Cl₃CCH(OH)SO₃⁻ | - | 7.21 |

Mechanistic Investigations of C-S Bond Dynamics

The carbon-sulfur (C-S) bond is central to the structure of this compound. While stable under many conditions, this bond can be cleaved through various biological and chemical pathways. The activation and cleavage of C-S bonds are fundamental processes in organic chemistry and biogeochemical cycles. rsc.orgunt.edu

In biological systems, bacterial degradation of organosulfonates, including C-S bond cleavage, is a key part of the sulfur cycle. unt.edunih.gov For instance, an oxygen-sensitive enzyme has been characterized that catalyzes the radical-mediated C-S bond cleavage of isethionate (2-hydroxyethanesulfonate) to yield acetaldehyde and sulfite. nih.gov This demonstrates a biotic pathway for the transformation of C2 sulfonates.

Chemical C-S bond cleavage can also occur. While much research has focused on transition-metal-catalyzed cleavage, transition-metal-free strategies have also been developed using reagents like oxidants, acids, and bases. rsc.orgresearchgate.net Heterogeneous oxidation of the related compound hydroxymethanesulfonate (HMS) by OH radicals can initiate a series of chain reactions. acs.org This process leads to the formation of the sulfite radical anion (SO₃•⁻) and formaldehyde, effectively cleaving the C-S bond. acs.org The subsequent reactions of this radical anion can lead to the formation of inorganic sulfate (B86663), highlighting a pathway for the conversion of organic sulfur back into inorganic forms. acs.orgcopernicus.org A rare example of C-S bond cleavage in methanesulfonate (B1217627) has also been observed on an organotin platform under solvothermal conditions, resulting in the transformation of the methanesulfonate to a sulfate anion. nih.gov

Theoretical and Computational Investigations of Sodium;1 Hydroxyethanesulfonate

Quantum Chemical Analyses of Molecular Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sodium;1-hydroxyethanesulfonate, these analyses would typically be performed on the 1-hydroxyethanesulfonate anion and its interaction with the sodium cation.

Molecular Geometry: Using methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory), the optimized three-dimensional structure of the 1-hydroxyethanesulfonate anion can be determined. These calculations would provide precise bond lengths, bond angles, and dihedral angles. While specific published data for this anion is scarce, a hypothetical optimized geometry would be sought.

Electronic Properties: Beyond the geometry, quantum chemical calculations can elucidate the electronic structure. This includes the distribution of electron density, which can be quantified through methods like Mulliken population analysis or more sophisticated schemes such as Natural Bond Orbital (NBO) analysis. These would reveal the partial atomic charges on each atom, highlighting the polar nature of the C-O, S-O, and O-H bonds. The sulfonate group (-SO₃⁻) would exhibit significant negative charge, while the hydroxyl proton would be partially positive.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key descriptors of chemical reactivity. The energy and spatial distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the stretching and bending of the C-H, O-H, C-S, and S-O bonds.

Illustrative Data Table for 1-hydroxyethanesulfonate Anion:

The following table is a hypothetical representation of the kind of data that would be obtained from a DFT calculation, such as at the B3LYP/6-31G(d) level of theory. The values are illustrative and based on typical bond lengths and angles for similar functional groups.

Interactive Table: Calculated Geometric Parameters for 1-hydroxyethanesulfonate Anion

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | Carbon-Carbon | ~1.54 |

| C1-S | Carbon-Sulfur | ~1.85 |

| S-O1 | Sulfur-Oxygen | ~1.48 |

| S-O2 | Sulfur-Oxygen | ~1.48 |

| S-O3 | Sulfur-Oxygen | ~1.48 |

| C2-O4 | Carbon-Oxygen | ~1.43 |

| O4-H | Oxygen-Hydrogen | ~0.96 |

| **Bond Angles (°) ** | ||

| C2-C1-S | ~112.0 | |

| O1-S-O2 | ~113.0 | |

| O1-S-C1 | ~106.0 | |

| C1-C2-O4 | ~109.5 | |

| Atomic Charges (e) | ||

| S | Highly Positive | |

| O (in SO₃⁻) | Significantly Negative | |

| O (in OH) | Negative | |

| H (in OH) | Partially Positive |

Computational Modeling of Reaction Pathways and Transition States

The industrial synthesis of this compound typically involves the reaction of ethylene (B1197577) oxide with sodium bisulfite in an aqueous solution. Computational chemistry provides powerful tools to investigate the mechanism of such reactions.

Reaction Mechanism Investigation: By modeling the reactants, products, and potential intermediates, a detailed reaction pathway can be mapped out. For the synthesis of this compound, this would involve studying the nucleophilic attack of the bisulfite ion on the epoxide ring of ethylene oxide.

Transition State Theory: A key aspect of modeling reaction pathways is the identification of transition states (TS). A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Computational methods can be employed to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, which is a critical parameter in determining the reaction rate.

For the ring-opening of ethylene oxide by bisulfite, the calculations would likely show a concerted or a two-step mechanism, and the associated energy profile could be determined. This would clarify whether a stable intermediate is formed during the reaction.

Illustrative Data Table: Hypothetical Reaction Energetics

This table illustrates the type of energetic data that would be obtained from a computational study of the reaction pathway.

Interactive Table: Calculated Energies for the Synthesis of 1-hydroxyethanesulfonate

| Species | Relative Energy (kcal/mol) |

| Reactants (Ethylene Oxide + Bisulfite) | 0.0 |

| Transition State | Hypothetical +15 to +25 |

| Product (1-hydroxyethanesulfonate) | Hypothetical -20 to -30 |

Simulations of Solvation Effects and Intermolecular Interactions

As this compound is primarily used in aqueous environments, understanding its interactions with water molecules is crucial. Molecular dynamics (MD) simulations are the preferred computational method for this purpose.

Solvation Shell Structure: MD simulations can reveal the detailed structure of water molecules surrounding the 1-hydroxyethanesulfonate anion and the sodium cation. The simulations would show strong hydrogen bonding between the sulfonate oxygen atoms and water hydrogens, as well as between the hydroxyl group of the anion and surrounding water molecules. The sodium ion would be surrounded by a well-defined hydration shell of water oxygens.

Radial Distribution Functions (RDFs): A quantitative analysis of the solvation structure is obtained through radial distribution functions, g(r). The RDFs for pairs of atoms (e.g., S-O(water), Na-O(water)) would show the probability of finding a water molecule at a certain distance from the solute. The position of the first peak in the RDF indicates the average distance of the first solvation shell.

Dynamics of Solvation: MD simulations also provide insights into the dynamic aspects of solvation, such as the residence time of water molecules in the hydration shells of the anion and cation. This information is important for understanding the mobility and reactivity of the ions in solution. The interactions between multiple 1-hydroxyethanesulfonate anions at higher concentrations, which can lead to the formation of micelles, could also be investigated using these methods. Studies on similar sulfonate-containing surfactants have shown that the strong interaction between the sulfonate group and counterions is crucial for shielding electrostatic repulsion and facilitating micelle growth.

Illustrative Data Table: Expected Solvation Characteristics

This table summarizes the expected qualitative and quantitative findings from an MD simulation of this compound in water.

Interactive Table: Simulated Solvation Properties

| Interaction | Expected First Peak in RDF (Å) | Coordination Number |

| Na⁺ - O(water) | ~2.3 - 2.5 | 4 - 6 |

| S(sulfonate) - O(water) | ~3.5 - 4.0 | Variable, diffuse |

| O(sulfonate) - H(water) | ~1.8 - 2.0 | ~2-3 per oxygen |

| O(hydroxyl) - H(water) | ~1.8 - 2.0 | ~2 |

| H(hydroxyl) - O(water) | ~1.9 - 2.1 | ~1 |

Environmental Chemistry and Atmospheric Science Implications

Potential Formation Mechanisms in Atmospheric or Aqueous Environments

The primary formation pathway for the 1-hydroxyethanesulfonate anion, CH₃CH(OH)SO₃⁻, in the environment occurs in atmospheric aqueous phases such as clouds and fog. This process involves the reaction of two common atmospheric constituents: acetaldehyde (B116499) (CH₃CHO) and dissolved sulfur dioxide (SO₂). rsc.org

In water, sulfur dioxide exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻). Theoretical studies based on quantum chemistry calculations have shown that acetaldehyde reacts with both of these ions. However, the reaction pathway involving the sulfite ion is significantly more favorable. rsc.org The energy barrier for the reaction between acetaldehyde and the sulfite ion (CH₃CHO + SO₃²⁻) is a mere 2.5 kcal mol⁻¹, whereas the barrier for the reaction with the bisulfite ion (CH₃CHO + HSO₃⁻) is much higher at 16.6 kcal mol⁻¹. rsc.org This substantial difference in activation energy indicates that the reaction with sulfite is the predominant mechanism for the formation of 1-hydroxyethanesulfonate in the atmospheric aqueous phase. rsc.org This reaction is analogous to the well-known formation of hydroxymethanesulfonate (HMS) from formaldehyde (B43269) and dissolved SO₂. rsc.orgnih.gov

The reaction can be summarized as a nucleophilic addition of the sulfite ion to the carbonyl carbon of acetaldehyde, resulting in the formation of the 1-hydroxyethanesulfonate adduct. rsc.orgresearchgate.netdoubtnut.com This process effectively sequesters both acetaldehyde and sulfur dioxide into a new, less volatile organosulfate compound. ithaka-journal.net

| Reactants | Activation Energy (kcal mol⁻¹) | Significance |

|---|---|---|

| CH₃CHO + SO₃²⁻ (Sulfite) | 2.5 | Favored, low-energy pathway |

| CH₃CHO + HSO₃⁻ (Bisulfite) | 16.6 | Disfavored, high-energy pathway |

Environmental Transformation and Fate of the Compound

Once formed, 1-hydroxyethanesulfonate does not remain inert in the atmosphere. Its transformation is primarily driven by reactions with highly reactive oxidizing species. The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere" due to its ability to initiate the breakdown of most atmospheric pollutants. harvard.eduwikipedia.org

Academic studies have theoretically investigated the subsequent oxidation of the 1-hydroxyethanesulfonate anion (CH₃CH(OH)SO₃⁻). This transformation is initiated by the hydroxyl radical (•OH) in the presence of molecular oxygen (O₂). rsc.org The reaction leads to the production of the SO₅˙⁻ radical, indicating a complex oxidation cascade. rsc.org This process is a critical step in the ultimate fate of the compound, breaking it down and altering its chemical properties. The initiation of degradation by OH radicals is a common fate for many volatile organic compounds and other atmospheric pollutants, often leading to the formation of secondary organic aerosols. wikipedia.orgnih.gov

While direct, comprehensive studies on the complete environmental fate, including biodegradation, of sodium 1-hydroxyethanesulfonate are not extensively documented, the initial atmospheric oxidation steps have been a subject of theoretical research. The reactivity of the hydroxyl radical suggests that the atmospheric lifetime of 1-hydroxyethanesulfonate is likely to be short, as is typical for organic compounds susceptible to OH-initiated oxidation. wikipedia.org

Interactions with Environmental Abiotic Factors

The formation and transformation of sodium;1-hydroxyethanesulfonate are intrinsically linked to several key environmental abiotic factors:

Water : The presence of aqueous environments, such as cloud and fog droplets, is a prerequisite for the formation of the compound, as the key reaction occurs between dissolved reactants. rsc.org

Sunlight : While not directly involved in the initial formation, sunlight is crucial for atmospheric chemistry as it drives the formation of hydroxyl radicals (•OH) through the photolysis of ozone and other precursors. harvard.edu These photochemically generated radicals are responsible for the subsequent transformation and degradation of 1-hydroxyethanesulfonate. rsc.org

Atmospheric Oxidants : The hydroxyl radical (•OH) is the primary abiotic chemical species that interacts with and transforms 1-hydroxyethanesulfonate. rsc.org Its high reactivity and non-selective nature make it the most important oxidizer in the troposphere. harvard.eduhydrogenlink.com Molecular oxygen (O₂) also participates in the oxidation process following the initial radical attack. rsc.org

Precursor Chemicals : The availability of the precursors, acetaldehyde (CH₃CHO) and sulfur dioxide (SO₂), directly controls the potential for the formation of 1-hydroxyethanesulfonate. Both of these precursors have significant anthropogenic and natural sources.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying sodium 1-hydroxyethanesulfonate with high purity for biochemical studies?

- Methodology : Synthesis involves sulfonation of ethylene oxide followed by neutralization with sodium hydroxide. Purification typically employs recrystallization using ethanol-water mixtures (≥99% purity). For trace impurity removal, vacuum distillation or preparative HPLC with ion-pairing agents (e.g., sodium 1-heptanesulfonate) is recommended .

- Quality Control : Verify purity via titration (e.g., iodine-thiosulfate titration for sulfonate quantification) and USP-grade validation (≥99.0% by HPLC) .

Q. Which analytical techniques are most effective for characterizing sodium 1-hydroxyethanesulfonate in aqueous solutions?

- Primary Methods :

- Ion-Pair HPLC : Use C18 columns with mobile phases containing 10–50 mM sodium phosphate buffer (pH 2.5–3.5) and 0.1–1.0 mM sodium 1-heptanesulfonate as the ion-pairing agent .

- Spectroscopy : FT-IR for sulfonate group identification (S-O stretching at 1040–1080 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .

Advanced Research Questions

Q. How can researchers optimize ion-pair chromatographic conditions for separating sodium 1-hydroxyethanesulfonate derivatives in peptide studies?

- Key Parameters :

- pH Adjustment : Maintain pH 2.5–3.0 to protonate sulfonate groups and enhance retention .

- Buffer Composition : Use 20 mM sodium 1-heptanesulfonate in 0.1% trifluoroacetic acid (TFA) to minimize column fouling .

- Column Selection : Sub-2 μm particle columns (e.g., Acquity UPLC BEH C18) for high-resolution separations .

- Validation : Follow USP guidelines for system suitability (e.g., tailing factor <2.0, plate count >2000) .

Q. What experimental strategies assess the stability of sodium 1-hydroxyethanesulfonate under extreme pH and temperature conditions?

- Stability Studies :

- Thermal Degradation : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition products (e.g., sulfur oxides) .

- pH Stability : Accelerated stability testing at pH 1–13 (25°C and 40°C) with periodic HPLC monitoring for degradation byproducts .

- Data Interpretation : Use Arrhenius modeling to predict shelf-life under standard storage conditions (e.g., 4°C, desiccated) .

Q. How should researchers resolve contradictions in reported solubility data for sodium 1-hydroxyethanesulfonate across solvents?

- Approach :

- Cross-Validation : Replicate experiments using standardized USP methods (e.g., shake-flask technique with HPLC quantification) .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to impurities or measurement errors .

Q. What methodologies enable the use of sodium 1-hydroxyethanesulfonate as a derivatization agent in quantifying trace amines?

- Derivatization Protocol :

- Reaction Conditions : React amines with sodium 1-hydroxyethanesulfonate (1:2 molar ratio) in borate buffer (pH 9.0) at 60°C for 30 minutes .

- Detection : Analyze derivatives via LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity .

- Validation : Assess recovery rates (≥95%) and limit of detection (LOD <1 ng/mL) using spiked matrix samples .

Q. What strategies improve the quantification of sodium 1-hydroxyethanesulfonate in complex biological matrices (e.g., serum)?

- Sample Preparation :

- Deproteinization : Use acetonitrile (3:1 v/v) to precipitate proteins, followed by solid-phase extraction (C18 cartridges) .

- Matrix Effects Mitigation : Employ isotope-labeled internal standards (e.g., d₄-sodium 1-hydroxyethanesulfonate) .

- Instrumentation : Couple UPLC with high-resolution mass spectrometry (HRMS) for selectivity in ion-suppressed environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.